molecular formula C8H16O3 B15438079 2-Ethoxy-4,4-dimethyl-1,3-dioxane CAS No. 78795-52-5

2-Ethoxy-4,4-dimethyl-1,3-dioxane

Cat. No.: B15438079
CAS No.: 78795-52-5
M. Wt: 160.21 g/mol
InChI Key: LALPKNIVNHXEOB-UHFFFAOYSA-N
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Description

2-Ethoxy-4,4-dimethyl-1,3-dioxane is a six-membered cyclic acetal with an ethoxy substituent at the 2-position and two methyl groups at the 4,4-positions. Cyclic acetals like 1,3-dioxanes are critical in organic synthesis, corrosion inhibition, and industrial applications due to their stability and reactivity .

Key structural features of 2-Ethoxy-4,4-dimethyl-1,3-dioxane include:

  • Ethoxy group: Enhances solubility in polar solvents and modifies electronic properties.
  • 4,4-Dimethyl groups: Provide steric hindrance, influencing conformational stability and reaction pathways.

Properties

CAS No.

78795-52-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-ethoxy-4,4-dimethyl-1,3-dioxane

InChI

InChI=1S/C8H16O3/c1-4-9-7-10-6-5-8(2,3)11-7/h7H,4-6H2,1-3H3

InChI Key

LALPKNIVNHXEOB-UHFFFAOYSA-N

Canonical SMILES

CCOC1OCCC(O1)(C)C

Origin of Product

United States

Comparison with Similar Compounds

4,4-Dimethyl-1,3-dioxane

Structural Differences: Lacks the ethoxy group at position 2. Synthesis: Produced via Prins condensation of isobutene/tert-butanol with formaldehyde, often catalyzed by zeolites or phosphoric acid. Selectivity can reach ~99% under optimized conditions . Applications:

  • Key intermediate in isoprene production via hydrolysis to 3-methyl-1,3-butanediol (80% yield at 150°C) .
  • Waste-derived inhibitors for steel corrosion (patented in Russia) .
    Reactivity : Undergoes acid-catalyzed ring-opening with hydrogen peroxide to form hydroperoxide derivatives .

Comparison :

  • The ethoxy group in 2-Ethoxy-4,4-dimethyl-1,3-dioxane likely reduces hydrolysis rates compared to 4,4-dimethyl-1,3-dioxane due to steric and electronic effects.
  • Potential for tailored solvent properties in Grignard reactions (as seen in 4,4-dimethyl-1,3-dioxane’s use in isomer-selective syntheses ).

2-Isobutyl-4,4-dimethyl-1,3-dioxane

Structural Differences : Substituted with an isobutyl group at position 2 instead of ethoxy.
Occurrence : Generated during yeast fermentation of sheep placenta, contributing to odor improvement .
Properties :

  • Limited data on physicochemical properties; studies suggest a role in masking off-flavors like ammonia and dimethyl disulfide.
  • Unlike 2-Ethoxy-4,4-dimethyl-1,3-dioxane, its biological origin raises questions about biosynthetic pathways .

Comparison :

  • The isobutyl group may enhance lipophilicity, making it more suitable for flavor modulation compared to the ethoxy variant.
  • industrial catalysis).

1,3-Dioxolane

Structural Differences : Five-membered ring (vs. six-membered dioxane).
Reactivity : More strained ring structure leads to higher susceptibility to acid-catalyzed degradation.
Applications :

  • Known for unpleasant odors in unprocessed animal tissues .
  • Used as a solvent or intermediate in organic synthesis.

Comparison :

  • 2-Ethoxy-4,4-dimethyl-1,3-dioxane’s larger ring size confers greater conformational stability (e.g., chair-chair isomerization observed in 4,4-dimethyl-1,3-dioxane ).

2-Ethyl-1,3-dioxane

Structural Differences : Ethyl substituent at position 2 (vs. ethoxy).
Properties :

  • Molecular weight: 116.16 g/mol (identical to 4,4-dimethyl-1,3-dioxane) .
  • Lacks oxygen in the substituent, reducing polarity compared to 2-Ethoxy-4,4-dimethyl-1,3-dioxane.

Comparison :

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